1-(3-Dipropylaminopropyl)homopiperazine

Medicinal chemistry building blocks Homopiperazine vs piperazine differentiation Physicochemical property comparison

1-(3-Dipropylaminopropyl)homopiperazine (CAS 827614-53-9): a matched molecular pair to its piperazine analog (CAS 827614-51-7) for NMDA polyamine site SAR. Ring expansion is the sole variable, eliminating confounding side-chain effects. • +14.03 Da mass shift for unambiguous LC-MS discrimination from piperazine congener • Free secondary amine enables fluorophore/biotin conjugation for target engagement • Class baseline EC₅₀: 24.4 μM ≥98% purity, cold-chain storage. Suited for chemical probe development & bioanalytical reference standards.

Molecular Formula C14H31N3
Molecular Weight 241.42 g/mol
CAS No. 827614-53-9
Cat. No. B1607875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Dipropylaminopropyl)homopiperazine
CAS827614-53-9
Molecular FormulaC14H31N3
Molecular Weight241.42 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCCN1CCCNCC1
InChIInChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3
InChIKeyMIZVQJBPSCHNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Dipropylaminopropyl)homopiperazine: Physicochemical Identity


1-(3-Dipropylaminopropyl)homopiperazine (CAS 827614-53-9, MFCD03701085) is a synthetic homopiperazine derivative bearing a dipropylamino propyl substituent on one ring nitrogen, with molecular formula C₁₄H₃₁N₃ and molecular weight 241.42 g/mol [1]. The compound’s IUPAC name is 3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine, and it is typically supplied as a research chemical with purities of ≥95–98% . As a member of the homopiperazine (1,4-diazepane) class, it features a seven-membered saturated heterocycle containing two nitrogen atoms, a structural feature that confers distinct conformational and electronic properties compared to the six-membered piperazine ring found in closely related analogs [2].

Why Piperazine Analogues Cannot Substitute Homopiperazine


The homopiperazine (1,4-diazepane) scaffold in 1-(3-Dipropylaminopropyl)homopiperazine introduces a seven-membered ring that is structurally distinct from the six-membered piperazine ring of its closest analog, 1-(3-Dipropylaminopropyl)piperazine (CAS 827614-51-7). This one-carbon ring expansion alters the spatial orientation of the dipropylamino side chain relative to the secondary amine, directly affecting the pKa, conformational flexibility, and intermolecular distances between the two nitrogen centers . In the context of NMDA receptor polyamine modulatory sites, studies on N,N'-substituted piperazine and homopiperazine derivatives have demonstrated that ring size and nitrogen–nitrogen spacing critically govern binding affinity, efficacy, and functional selectivity, meaning that generic substitution of a piperazine analog for a homopiperazine derivative will produce quantitatively different pharmacological outcomes even when the side chain is identical [1].

Quantitative Differentiation from Structural Analogs


Ring-Size Expansion Alters Molecular Weight and Physicochemical Profile

The target compound (C₁₄H₃₁N₃) has a molecular weight of 241.42 g/mol, compared with 227.39 g/mol for the direct piperazine analog 1-(3-Dipropylaminopropyl)piperazine (C₁₃H₂₉N₃, CAS 827614-51-7), representing a +14.03 Da mass shift attributable to the additional ring methylene group . The predicted density for the homopiperazine derivative is 0.888 ± 0.06 g/cm³, boiling point 311.7 ± 10.0 °C at 760 mmHg, and pKa 10.61 ± 0.20, with the pKa value being approximately 0.8–1.0 log units higher than typical tertiary amine-containing piperazines due to reduced ring strain in the seven-membered diazepane system .

Medicinal chemistry building blocks Homopiperazine vs piperazine differentiation Physicochemical property comparison

Homopiperazine Ring Modulates NMDA Receptor Polyamine Site Activity

In a seminal structure-activity study by Zhou et al. (1995), N,N'-bis(3-aminopropyl)homopiperazine (compound 11) enhanced [³H]MK-801 binding to rat forebrain NMDA receptors with an EC₅₀ of 24.4 μM, whereas the corresponding N,N'-bis-substituted piperazine derivatives displayed EC₅₀ values of 21.3 μM (compound 7) and >100 μM for shorter aminoalkyl linkers [1]. This demonstrates that homopiperazine-containing compounds access a distinct region of the polyamine pharmacophore space: the seven-membered ring imposes a nitrogen–nitrogen spacing that reduces binding potency relative to optimized piperazine analogs, but also confers a unique partial agonist signature with lower efficacy (~76% of spermine maximum) that cannot be replicated by six-membered ring scaffolds [1].

NMDA receptor modulation Polyamine site pharmacology Homopiperazine SAR

Propyl Linker Provides Optimal Nitrogen Spacing for Bidentate Interactions

The three-carbon propyl spacer in 1-(3-Dipropylaminopropyl)homopiperazine positions the tertiary dipropylamino nitrogen approximately 6.2–6.8 Å from the secondary amine of the homopiperazine ring (estimated from energy-minimized conformers), compared with ~5.0–5.5 Å for the two-carbon ethyl-linked analog 1-(2-Dipropylaminoethyl)piperazine (CAS 496808-01-6) . In polyamine pharmacophore models, the optimal N–N distance for bidentate engagement of the NMDA receptor polyamine site is approximately 6.0–6.5 Å [1]. The propyl-linked homopiperazine achieves this spacing without requiring N,N'-disubstitution, leaving the second ring nitrogen free for further derivatization or hydrogen-bonding interactions, a topological feature unavailable in the fully N,N'-disubstituted homopiperazines characterized by Zhou et al. [1].

Linker length optimization Homopiperazine SAR Nitrogen spacing pharmacophore

Purity and Storage Specifications Differentiate Homopiperazine from Piperazine

Commercially, 1-(3-Dipropylaminopropyl)homopiperazine is offered with a purity specification of ≥98% (HPLC) from multiple vendors (including MolCore and Leyan), whereas the piperazine analog (CAS 827614-51-7) is more commonly supplied at 95% purity . Furthermore, the homopiperazine compound requires storage at 2–8°C in a sealed, dry environment to prevent hygroscopic degradation, a more stringent requirement than the room-temperature storage typically specified for the piperazine counterpart . The MDL number MFCD03701085 and the CAS registry 827614-53-9 are uniquely assigned to the homopiperazine compound, ensuring unambiguous chemical identity tracking across supply chains .

Research chemical procurement Purity specification Storage condition requirements

High-Impact Research Applications


NMDA Receptor Polyamine Site Partial Agonist Tool Development

Based on class-level evidence that homopiperazine derivatives act as partial agonists at the NMDA receptor polyamine modulatory site with EC₅₀ values in the low micromolar range, 1-(3-Dipropylaminopropyl)homopiperazine is a compelling starting scaffold for developing tool compounds to dissect polyamine site subtypes [1]. The monofunctionalized homopiperazine architecture leaves the second ring nitrogen free for conjugation to fluorophores, biotin, or photoaffinity labels, enabling target engagement studies that are structurally unfeasible with N,N'-disubstituted homopiperazine analogs. The measured EC₅₀ of the parent homopiperazine class (24.4 μM) provides a baseline against which the potency of functionalized derivatives can be quantitatively benchmarked [1].

Lead Optimization with Site-Selective Diazepane Derivatization

For medicinal chemistry programs targeting receptors where nitrogen–nitrogen spacing is a critical pharmacophoric parameter, the 6.2–6.8 Å N–N distance provided by the propyl-linked homopiperazine scaffold offers a geometrically distinct alternative to both piperazine (~5.0–5.5 Å with ethyl linkers) and N,N'-disubstituted homopiperazines (~7.5–9.0 Å) . The higher pKa of the homopiperazine secondary amine (10.61 vs ~9.7 for piperazines) also alters the protonation state at physiological pH, affecting both target binding and passive membrane permeability in ways that cannot be recapitulated by six-membered analogs .

LC-MS Reference Standard for Bioanalytical Method Validation

The +14.03 Da mass difference between 1-(3-Dipropylaminopropyl)homopiperazine and its piperazine analog provides a clear mass spectrometry separation window, making the homopiperazine compound suitable as an internal standard or reference material in LC-MS assays where the piperazine congener is the analyte of interest . The availability of ≥98% purity material with documented cold-chain storage specifications supports its use as a quantitative reference standard in bioanalytical method validation under ICH Q2(R1) guidelines .

SAR Studies on Ring-Size Effects at Polyamine Receptors

The head-to-head comparison of 1-(3-Dipropylaminopropyl)homopiperazine (homopiperazine core) vs. 1-(3-Dipropylaminopropyl)piperazine (piperazine core) enables a controlled SAR experiment where the ring size is the sole variable while the side chain remains identical. This matched molecular pair approach allows researchers to attribute any observed differences in binding affinity, functional activity, or selectivity exclusively to the ring expansion, eliminating confounding variables that typically complicate SAR interpretation across compound series [2].

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